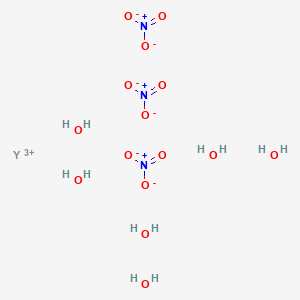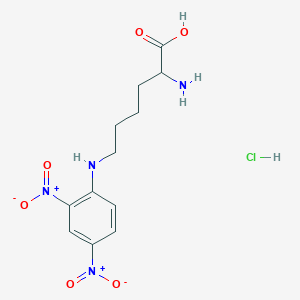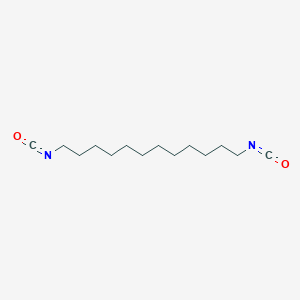
Nitrato de itrio hexahidratado
Descripción general
Descripción
Yttrium nitrate hexahydrate is an inorganic compound with the chemical formula Y(NO₃)₃·6H₂O. It is a white crystalline solid that is highly soluble in water. This compound is widely used as a precursor to synthesize yttrium-based complexes and nanomaterials . Yttrium nitrate hexahydrate is known for its applications in various fields, including optics, ceramics, glass, and electronics .
Aplicaciones Científicas De Investigación
Yttrium nitrate hexahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Yttrium nitrate hexahydrate primarily targets poly(vinylidene fluoride) (PVDF) thin films . It is used to improve the dielectric constant and electroactive β phase nucleation in these films .
Mode of Action
The compound interacts with its targets through a process of thermal decomposition . This complex condensation process generates a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms . The anions NO3− attach themselves to the yttrium atoms .
Biochemical Pathways
The thermal decomposition of yttrium nitrate hexahydrate affects the formation of yttrium oxide . The tetramer gradually loses N2O5 and, through the formation of Y4O5(NO3)2, is transformed into yttrium oxide .
Pharmacokinetics
It’s known that the compound undergoes thermal decomposition, losing crystallized water at relatively low temperature . Upon further heating, a basic salt YONO3 is formed . At 600°C, the thermal decomposition is complete .
Result of Action
The result of the action of yttrium nitrate hexahydrate is the formation of yttrium oxide . This compound is used in various applications, such as the preparation of electroactive PVDF thin films , cerium oxide hollow sphere hierarchical structures with enhanced photocatalytic activity , and as a green catalyst for rapid synthesis of supramolecules such as calix resorcinarenes .
Action Environment
The action of yttrium nitrate hexahydrate is influenced by temperature . The compound loses crystallized water at relatively low temperature, and further heating leads to the formation of a basic salt and eventually yttrium oxide . Therefore, the efficacy and stability of the compound’s action are highly dependent on the thermal conditions of the environment .
Safety and Hazards
Direcciones Futuras
Yttrium(III) nitrate hexahydrate has been used in the preparation of yttrium oxide nanoparticles by the co-precipitation method . It has also been used to prepare electroactive poly(vinylidene fluoride) (PVDF) thin films . The addition of Yttrium(III) nitrate hexahydrate improves the dielectric constant and electroactive β phase nucleation in PVDF films . Future research may explore other potential applications of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that the thermal decomposition of Yttrium Nitrate Hexahydrate is a complex condensation process generating a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms . The anions NO3− attach themselves to the yttrium atoms .
Molecular Mechanism
The molecular mechanism of Yttrium Nitrate Hexahydrate involves a complex condensation process during its thermal decomposition . The compound forms a tetramer arrangement Y4O4(NO3)4, with alternating yttrium and oxygen atoms . The anions NO3− attach themselves to the yttrium atoms . This tetramer gradually loses N2O5 and, through the formation of Y4O5(NO3)2, is transformed into yttrium oxide .
Temporal Effects in Laboratory Settings
The thermal decomposition of Yttrium Nitrate Hexahydrate is a complex process that occurs over time . The compound forms a tetramer arrangement Y4O4(NO3)4, which gradually loses N2O5 and is transformed into yttrium oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium nitrate hexahydrate can be prepared by dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows:
Y2O3+6HNO3→2Y(NO3)3+3H2O
The resulting yttrium nitrate solution is then crystallized to obtain yttrium nitrate hexahydrate .
Industrial Production Methods: In industrial settings, yttrium nitrate hexahydrate is produced through similar methods, often involving the use of high-purity yttrium oxide and concentrated nitric acid. The process may include additional purification steps to ensure the high purity of the final product .
Types of Reactions:
Thermal Decomposition: Yttrium nitrate hexahydrate undergoes thermal decomposition to form yttrium oxide (Y₂O₃).
Oxidation and Reduction: Yttrium nitrate hexahydrate can participate in redox reactions, where it acts as an oxidizing agent.
Substitution Reactions: This compound can undergo substitution reactions with other nitrates or ligands to form different yttrium complexes.
Common Reagents and Conditions:
Reagents: Nitric acid, organic compounds, and other nitrates.
Conditions: Elevated temperatures for thermal decomposition, specific solvents and catalysts for substitution reactions
Major Products Formed:
Yttrium Oxide (Y₂O₃): Formed through thermal decomposition.
Various Yttrium Complexes: Formed through substitution reactions.
Comparación Con Compuestos Similares
Yttrium nitrate hexahydrate can be compared with other similar compounds, such as:
Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O): Similar in structure and properties, but lanthanum compounds are often used in different applications, such as catalysts and phosphors.
Cerium Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O): Also similar, but cerium compounds are widely used in catalytic converters and as polishing agents.
Neodymium Nitrate Hexahydrate (Nd(NO₃)₃·6H₂O): Used in the production of strong permanent magnets and in laser materials.
Uniqueness of Yttrium Nitrate Hexahydrate: Yttrium nitrate hexahydrate is unique due to its specific applications in high-temperature materials, superconductors, and its role as a precursor for yttrium-based nanomaterials .
Propiedades
IUPAC Name |
yttrium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.6H2O.Y/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAZWXKSCUESGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N3O15Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159148 | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] | |
| Record name | Yttrium nitrate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13494-98-9 | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Yttrium nitrate hexahydrate?
A1: Yttrium nitrate hexahydrate is represented by the molecular formula Y(NO3)3·6H2O, with a molecular weight of 383.01 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Y(NO3)3·6H2O?
A2: Researchers commonly employ X-ray diffraction (XRD) [, , , , , , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , , , , , ], transmission electron microscopy (TEM) [, , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , , , ], and thermogravimetric analysis (TGA) [, , , , , ] to characterize Y(NO3)3·6H2O and its derived materials.
Q3: What is a prominent application of Y(NO3)3·6H2O in material science?
A3: Y(NO3)3·6H2O serves as a crucial precursor for synthesizing Yttrium oxide (Y2O3) nanoparticles, finding applications in areas like phosphors, transparent ceramics , and catalysts .
Q4: How is Y(NO3)3·6H2O used in the synthesis of thermal barrier coatings?
A4: Y(NO3)3·6H2O acts as a source of Yttrium in the synthesis of Yttria-stabilized Zirconia (YSZ), a key material for thermal barrier coatings (TBCs) [, , ] in aerospace applications due to its excellent thermal stability, oxidation resistance, and heat resistance .
Q5: How does the addition of Silica influence the properties of Yttria-stabilized Zirconia derived from Y(NO3)3·6H2O?
A5: Incorporating Silica into Yttria-stabilized Zirconia (YSZ), derived from Y(NO3)3·6H2O, results in the formation of Zirconia-Silica (ZS) and Zirconia-Yttria-Silica (ZYS) nanofibers . These nanofibers, exhibiting enhanced mechanical properties, hold promise as reinforcing agents in dental composites due to their excellent biocompatibility .
Q6: How does Y(NO3)3·6H2O act as a catalyst?
A6: Y(NO3)3·6H2O acts as a Lewis acid catalyst , facilitating various organic reactions. For example, it efficiently catalyzes the synthesis of 2-amino-4H-chromenes , benzamidonaphtho[2,1-b]furans, and benzamidobenzo[b]furans .
Q7: What are the advantages of using Y(NO3)3·6H2O as a catalyst in organic synthesis?
A7: Y(NO3)3·6H2O offers several advantages as a catalyst, including:
- High Efficiency: It enables high yields of desired products in various reactions [, ].
- Mild Reaction Conditions: Reactions often proceed under mild conditions, reducing the formation of unwanted by-products [, ].
- Reusability: The catalyst can often be recovered and reused, enhancing cost-effectiveness .
- Environmental Friendliness: It promotes green chemistry principles by minimizing waste and using environmentally benign solvents like water [, ].
Q8: Can you give an example of a green synthesis approach using Y(NO3)3·6H2O?
A8: One study demonstrated the green synthesis of benzyl acetate using Y(NO3)3·6H2O as a catalyst . This method, utilizing acetic acid and benzyl alcohol as reactants, offers a milder, high-yielding, and environmentally friendly alternative to conventional methods relying on concentrated sulfuric acid.
Q9: How does the morphology of Y2O3 nanoparticles synthesized from Y(NO3)3·6H2O vary?
A9: The morphology of Y2O3 nanoparticles can range from spherical to formless, depending on the synthesis conditions, such as the ZrO2/Al2O3 ratio and calcination temperature [, ].
Q10: What are the potential applications of Y/BiVO4 composite photocatalysts?
A10: Y/BiVO4 composite photocatalysts, synthesized using Y(NO3)3·6H2O, show promise in environmental remediation due to their high photocatalytic activity, enabling the degradation of environmental pollutants .
Q11: How does doping with Yttrium affect the properties of TiO2 photocatalysts?
A11: Doping Titanium dioxide (TiO2) with Yttrium, using Y(NO3)3·6H2O as a precursor, enhances its photocatalytic activity [, ]. This improvement stems from the modification of the TiO2 band gap, promoting more efficient electron-hole separation and enhanced photocatalytic degradation of pollutants like Methyl orange (MO) .
Q12: What are some challenges in synthesizing Y(NO3)3·6H2O-derived materials?
A12: Achieving homogeneous particle size distribution and controlling the morphology of the final product remain ongoing challenges [, ]. Researchers are actively exploring different synthesis methods, precursor compositions, and process parameters to address these challenges.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)










